1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-

Mass spectrometry Structural elucidation Triaryl-trithiane

2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane (CAS 5692-49-9, synonym trithioanisaldehyde) is a triaryl-substituted s-trithiane with molecular formula C₂₄H₂₄O₃S₃ and an exact mass of 456.089 Da. It belongs to the class of 1,3,5-trithianes—six-membered heterocycles containing three alternating sulfur atoms—and is formally the cyclic trimer of the otherwise unstable p-methoxythiobenzaldehyde.

Molecular Formula C24H24O3S3
Molecular Weight 456.6 g/mol
CAS No. 5692-49-9
Cat. No. B12665846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trithiane, 2,4,6-tris(4-methoxyphenyl)-
CAS5692-49-9
Molecular FormulaC24H24O3S3
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2SC(SC(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H24O3S3/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15,22-24H,1-3H3
InChIKeyHZHATLMQXZNESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane (CAS 5692-49-9): Compound Identity and Sourcing-Relevant Class Context


2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane (CAS 5692-49-9, synonym trithioanisaldehyde) is a triaryl-substituted s-trithiane with molecular formula C₂₄H₂₄O₃S₃ and an exact mass of 456.089 Da . It belongs to the class of 1,3,5-trithianes—six-membered heterocycles containing three alternating sulfur atoms—and is formally the cyclic trimer of the otherwise unstable p-methoxythiobenzaldehyde . This compound is distinguished from its closest in-class analogs (e.g., 2,4,6-triphenyl-1,3,5-trithiane) by the presence of electron-donating para-methoxy substituents on all three aromatic rings, which modulate both its physicochemical profile and its mass spectrometric fragmentation behavior [1].

Why 2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane Cannot Be Replaced by Generic Triaryl-trithiane Analogs in Procurement


Triaryl-s-trithianes are not functionally interchangeable because the nature of the para-substituent on the phenyl ring governs both the physical properties and the chemical fate of the molecule. In a direct head-to-head mass spectrometric study of seven substituted 2,4,6-triaryl-s-trithianes, the methoxy-substituted derivative exhibited a fragmentation pathway—elimination of HS˙ and/or H₂S from the molecular ion—that is absent in the parent triphenyl compound [1]. Furthermore, the para-methoxy group lowers the computed logP by approximately 2 orders of magnitude relative to the unsubstituted triphenyl analog (7.32 vs. ~9.35), substantially altering lipophilicity, solubility, and chromatographic retention . A user requiring a latent source of p-methoxythiobenzaldehyde—or a trithiane building block with a specific polarity window—cannot simply substitute the triphenyl, tri-p-chlorophenyl, or tri-p-hydroxyphenyl congeners without compromising experimental outcomes.

Quantitative Differentiation Evidence for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane Versus Closest Analogs


Mass Spectrometric Fragmentation Pattern: Diagnostic HS˙/H₂S Elimination Absent in Triphenyl Congener

In a comparative electron-impact (EI) mass spectrometry study encompassing seven 2,4,6-triaryl-s-trithianes, the tris(4-methoxyphenyl) derivative (compound VI in the original paper) displayed a qualitatively distinct fragmentation pathway relative to the triphenyl-s-trithiane baseline. While triphenyl-s-trithiane does not eliminate S, S₂, SH˙, H₂S, or S₂H˙ from its molecular ion, the methoxy-substituted derivative undergoes loss of HS˙ and/or H₂S [1]. This diagnostic fragmentation can serve as an analytical fingerprint for identity confirmation and purity assessment in procurement quality control.

Mass spectrometry Structural elucidation Triaryl-trithiane Fragmentation pathway

Lipophilicity (logP) Reduction by ~2 Orders of Magnitude Versus Triphenyl Analog

The computed octanol-water partition coefficient (logP) of 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane is 7.32 , compared to a predicted logP of approximately 9.35 for the unsubstituted 2,4,6-triphenyl-1,3,5-trithiane . This represents a logP reduction of ~2.03 units, corresponding to a roughly 100-fold decrease in lipophilicity. The difference arises from the hydrogen-bond-accepting capacity and polar character of the three para-methoxy groups.

Lipophilicity Partition coefficient Chromatographic retention Physicochemical property

Boiling Point Elevation (~83 °C) and Thermal Stability Differentiation from Triphenyl Congener

The reported boiling point of 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane is 626.8 °C at 760 mmHg , compared to a predicted boiling point of 543.7 ± 50.0 °C at 760 mmHg for 2,4,6-triphenyl-1,3,5-trithiane . The ~83 °C increase reflects the higher molecular weight (456.64 vs. 366.56 Da; Δ ≈ +90 Da) and the additional intermolecular interactions introduced by the methoxy oxygen atoms. The flash point is correspondingly higher: 332.9 °C vs. 292.8 ± 27.2 °C .

Boiling point Thermal stability Vapor pressure Distillation

Refractive Index and Density Increment: Structural Confirmation via Bulk Physical Constants

The reported refractive index (n) of 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane is 1.631, with a density of 1.236 g/cm³ . By comparison, 2,4,6-triphenyl-1,3,5-trithiane exhibits a predicted refractive index of 1.674 and a predicted density of 1.2 ± 0.1 g/cm³ . The lower refractive index of the methoxy derivative is consistent with the replacement of aromatic C–H bonds by less polarizable C–O–CH₃ groups, while the marginally higher density reflects the additional mass of the methoxy oxygen atoms.

Refractive index Density Quality control Identity verification

Thioaldehyde Monomer Identity: Latent Source of p-Methoxythiobenzaldehyde Versus Other Thioaldehydes

All 2,4,6-triaryl-s-trithianes are formal cyclic trimers of the corresponding thioaldehydes (Ar–CH=S) and can serve as stable, storable precursors that release the reactive thioaldehyde monomer upon thermal or chemical depolymerization [1]. The specific thioaldehyde liberated from 2,4,6-tris(4-methoxyphenyl)-1,3,5-trithiane is p-methoxythiobenzaldehyde (4-methoxybenzenecarbothialdehyde, C₈H₈OS, MW 152.22), a compound belonging to the anisole class that has been reported as a natural product from Pentadiplandra brazzeana [2]. This is structurally and electronically distinct from the thioaldehyde liberated by triphenyl-s-trithiane (thiobenzaldehyde) or tris(p-hydroxyphenyl)-s-trithiane (p-hydroxythiobenzaldehyde).

Thioaldehyde precursor Synthetic intermediate Depolymerization C=S building block

Procurement-Driven Application Scenarios for 2,4,6-Tris(4-methoxyphenyl)-1,3,5-trithiane


Stable Precursor for in Situ Generation of p-Methoxythiobenzaldehyde in Cycloaddition and Heterocycle Synthesis

When a synthetic route requires p-methoxythiobenzaldehyde—a reactive thioaldehyde that cannot be stored as a monomer—the trithiane trimer serves as an ideal bench-stable, crystalline precursor. Thermal or Lewis-acid-mediated depolymerization releases the monomer in situ for [4+2] cycloadditions with dienes, reactions with nucleophiles, or construction of sulfur-containing heterocycles. The methoxy group enhances the electron density of the aromatic ring relative to thiobenzaldehyde derived from triphenyl-s-trithiane, enabling regioselective electrophilic substitutions that are not possible with the unsubstituted phenyl analog [1]. This scenario directly leverages the thioaldehyde-identity differentiation established in Section 3, Evidence Item 5.

Quality Control Identification via EI-MS Fragmentation Signature (HS˙/H₂S Loss)

Analytical laboratories responsible for incoming material verification can exploit the diagnostic EI-MS fragmentation pattern of this compound. The loss of HS˙ and/or H₂S from the molecular ion—a pathway confirmed by deuterium labelling studies on seven triaryl-s-trithianes—is absent in the triphenyl congener and serves as a binary positive/negative identification marker [1]. This is more specific than relying on molecular ion mass alone, which could be confounded by isobaric impurities. This scenario directly applies the fragmentation differentiation documented in Section 3, Evidence Item 1.

Chromatographic Method Development Leveraging Reduced Lipophilicity (ΔlogP ≈ –2)

For laboratories developing reverse-phase HPLC or flash chromatography purification protocols, the ~100-fold lower lipophilicity of the target compound (logP 7.32) compared to the triphenyl analog (logP ~9.35) demands significantly different mobile phase compositions [1]. A method optimized for triphenyl-s-trithiane using high organic content would provide inadequate retention for the methoxy derivative. Conversely, the methoxy compound can be eluted with substantially lower organic modifier concentrations, reducing solvent consumption and enabling separation from more lipophilic byproducts. This scenario is grounded in the logP differentiation quantified in Section 3, Evidence Item 2.

High-Temperature Reaction or Distillation Processes Requiring Extended Liquid-Phase Stability

Process chemists evaluating trithiane reagents for high-temperature transformations should note the ~83 °C higher boiling point and ~40 °C higher flash point of the methoxy derivative relative to the triphenyl analog [1]. In vacuum distillation or melt-phase reactions approaching 300–500 °C, the methoxy compound provides a broader safety margin against vaporization and potential flammability hazards. This scenario follows directly from the thermal property comparison presented in Section 3, Evidence Item 3.

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